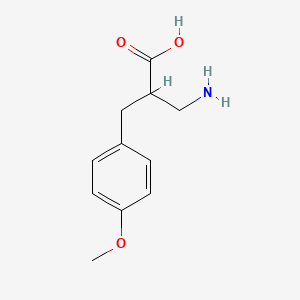

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Description

BenchChem offers high-quality 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKAWZDMKJDTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640588 | |

| Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682803-14-1 | |

| Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminomethyl-3-(4-methoxy-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and ultimately its therapeutic efficacy and safety profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a substituted aromatic amino acid with potential applications in medicinal chemistry.

While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its characterization. It details the established methodologies for determining its key physicochemical parameters and provides expert insights into the expected properties based on its chemical structure. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation and progression of novel chemical entities.

The structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, featuring a phenyl ring with a methoxy substituent, a propionic acid moiety, and an aminomethyl group, suggests a molecule with a nuanced balance of hydrophilicity and lipophilicity. The presence of both acidic (carboxylic acid) and basic (amino) functional groups indicates that its ionization state, and therefore its properties, will be highly dependent on pH. Understanding these characteristics is the first critical step in unlocking its therapeutic potential.

Molecular Identity and Structure

A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analysis.

| Identifier | Value | Source |

| IUPAC Name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | - |

| CAS Number | 682803-14-1 | [1] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)CC(CN)C(=O)O | - |

Melting Point: A Gateway to Purity and Stability

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[2] Furthermore, the melting point provides insights into the strength of the crystal lattice, which can influence dissolution rates and solid-state stability.

Expected Properties

Aromatic amino acids generally exhibit relatively high melting points, often exceeding 200°C, due to the presence of strong intermolecular hydrogen bonding and, in the case of zwitterions, electrostatic interactions.[3] The presence of the methoxy group on the phenyl ring may slightly influence the crystal packing and, consequently, the melting point compared to unsubstituted analogs.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid (finely powdered)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Initial Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This helps in saving time during the accurate determination.

-

Accurate Determination: Use a fresh capillary tube with a new sample. Heat the block to a temperature about 10-15°C below the approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

-

Repeat: Perform the determination in triplicate to ensure reproducibility.

Boiling Point: A Measure of Volatility

While 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a solid at room temperature, its boiling point at reduced pressure can be a useful parameter for purification by distillation if applicable, and it provides information about the compound's volatility. Due to the presence of strong intermolecular forces, it is expected to have a high boiling point and likely decompose before boiling at atmospheric pressure.

Experimental Protocol: Micro Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of a liquid or a low-melting solid.

Materials:

-

Thiele tube or a small beaker with high-boiling mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., hot plate or Bunsen burner)

Procedure:

-

Sample Preparation: Place a small amount of the substance into the small test tube.

-

Capillary Inversion: Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer and immerse it in the oil bath within the Thiele tube or beaker. The sample should be level with the thermometer bulb.

-

Heating: Gently heat the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

-

Boiling Point Reading: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility: The Key to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] For a compound to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment. The solubility of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is expected to be pH-dependent due to its amphoteric nature.

Expected Solubility Profile

The carboxylic acid group will be deprotonated at higher pH values, forming a carboxylate anion, which will increase aqueous solubility. The amino group will be protonated at lower pH values, forming an ammonium cation, which will also enhance aqueous solubility. At its isoelectric point (pI), the compound will exist primarily as a zwitterion, where its solubility is expected to be at a minimum. The methoxy-substituted phenyl group contributes to its lipophilicity, which will influence its solubility in organic solvents.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Buffer solutions of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)

-

Organic solvents (e.g., ethanol, methanol, DMSO)

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of solid 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid to vials containing a known volume of the desired solvent (buffer or organic solvent). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on a shaker in a constant temperature environment (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

-

Solubility Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. For a molecule with multiple ionizable centers like 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, determining the pKa values for both the carboxylic acid and the amino group is essential for predicting its charge state at different physiological pHs. This, in turn, influences its solubility, permeability, and interaction with biological targets.

Expected pKa Values

-

Carboxylic Acid (pKa₁): The carboxylic acid group is expected to have a pKa in the range of 2-5, typical for aromatic carboxylic acids.

-

Amino Group (pKa₂): The primary amino group is expected to have a pKa in the range of 9-11.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Materials:

-

pH meter with a calibrated electrode

-

Autotitrator or a burette

-

Stir plate and stir bar

-

Jacketed titration vessel connected to a water bath for temperature control

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and dissolve it in a known volume of deionized water or a co-solvent if necessary. Add the background electrolyte.

-

Titration Setup: Place the solution in the titration vessel, immerse the pH electrode and the titrant delivery tube, and start stirring. Maintain a constant temperature.

-

Acidic Titration: Titrate the solution with the standardized HCl solution to a low pH (e.g., pH 2) to fully protonate both functional groups.

-

Basic Titration: Titrate the acidic solution with the standardized NaOH solution, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be determined from the inflection points of the curve or by analyzing the first and second derivatives of the titration curve.

Lipophilicity (LogP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an immiscible lipid-like (n-octanol) and aqueous phase. It is a critical parameter for predicting a drug's ability to cross biological membranes and is a key component of drug-likeness rules, such as Lipinski's Rule of Five.

Expected LogP Value

The presence of the aromatic ring and the methoxy group will contribute to the lipophilicity of the molecule. However, the ionizable amino and carboxylic acid groups will significantly influence its distribution depending on the pH of the aqueous phase. The LogP value is typically determined for the neutral form of the molecule. Given its structure, a calculated LogP would likely fall in the range of 1-3.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partition coefficient.

Materials:

-

Separatory funnels or vials

-

n-Octanol (pre-saturated with the aqueous phase)

-

Aqueous buffer (pre-saturated with n-octanol) at a pH where the compound is predominantly in its neutral form

-

Orbital shaker

-

Centrifuge

-

Analytical instrumentation (HPLC or UV-Vis) for concentration determination

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions and ensure a clean separation.

-

Concentration Analysis: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method.

-

LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Hypothetical Synthesis Pathway

Caption: A plausible synthetic route to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Significance in Drug Development

The physicochemical properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid are intrinsically linked to its potential as a therapeutic agent. For instance, its solubility will dictate the feasible routes of administration and formulation strategies. Its pKa values will determine its charge state in different compartments of the body, which affects its absorption, distribution, and target binding. The LogP value will provide an indication of its ability to cross the blood-brain barrier and other cellular membranes.

Structurally related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of ferulic acid, have shown interesting biological activities, including antioxidant and neuroprotective effects.[5] This suggests that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid could be a valuable scaffold for the design of novel therapeutic agents targeting a range of diseases. A comprehensive understanding of its physicochemical properties is the essential first step in exploring these possibilities.

Conclusion

This technical guide has provided a detailed framework for the characterization of the physicochemical properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. While specific experimental data for this compound remains to be published, the established protocols and theoretical considerations presented herein offer a clear path forward for its comprehensive evaluation. For researchers and drug development professionals, a systematic investigation of these properties is a non-negotiable aspect of preclinical development, providing the foundational data necessary to make informed decisions and to ultimately unlock the therapeutic potential of this promising molecule.

References

-

Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). MDPI. [Link]

-

2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H13NO4. PubChem. [Link]

- Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.

-

The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. PubMed. [Link]

-

On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order. ResearchGate. [Link]

-

Editorial: Aromatic Amino Acid Metabolism. Frontiers in Molecular Biosciences. [Link]

-

Phenylalaninol. Wikipedia. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

-

Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. The Royal Society Publishing. [Link]

-

Alanine. The Biology Project, University of Arizona. [Link]

-

Physico-Chemical Properties of Amino acids. YouTube. [Link]

-

L-Phenylalaninol. Chem-Impex. [Link]

-

Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]

-

2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]

-

Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed. [Link]

Sources

An In-Depth Technical Guide to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a substituted γ-amino acid analog. While public domain research on this specific molecule is limited, this document synthesizes available chemical data and contextualizes its potential significance within the broader landscape of γ-aminobutyric acid (GABA) analogs and related neuroactive compounds. The guide will cover the verified chemical identity, structural features, and potential, though currently theoretical, applications in neuroscience and pharmacology. This paper aims to serve as a foundational resource for researchers interested in exploring the synthesis, biological activity, and therapeutic potential of this and structurally related compounds.

Chemical Identity and Physicochemical Properties

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a specific chemical entity with the Chemical Abstracts Service (CAS) registry number 682803-14-1 .[1][2] Its molecular structure consists of a propionic acid backbone substituted with both an aminomethyl group at the 2-position and a 4-methoxyphenyl group at the 3-position.

| Identifier | Value | Source |

| CAS Number | 682803-14-1 | Santa Cruz Biotechnology[2], Alchem Pharmtech[1] |

| Molecular Formula | C11H15NO3 | Santa Cruz Biotechnology[2], Alchem Pharmtech[1] |

| Molecular Weight | 209.24 g/mol | Santa Cruz Biotechnology[2], Alchem Pharmtech[1] |

| Canonical SMILES | COC1=CC=C(C=C1)CC(CN)C(=O)O | Inferred from Structure |

| IUPAC Name | 2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid | Inferred from Structure |

The presence of a chiral center at the C2 position indicates that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid can exist as enantiomers. The biological activity of such molecules is often stereospecific, a critical consideration for any future pharmacological studies.

Structural Context: A Substituted γ-Amino Acid Analog

The core structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid places it within the family of γ-amino acid analogs. γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] Consequently, its analogs are of significant interest in drug development for their potential to modulate GABAergic neurotransmission and treat a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[4]

The key structural features of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and their potential implications are:

-

γ-Amino Acid Backbone: The spatial relationship between the amino group and the carboxylic acid is crucial for interaction with GABA receptors and transporters.

-

4-Methoxyphenyl Group: This lipophilic aromatic substituent can significantly influence the molecule's pharmacokinetic properties, such as its ability to cross the blood-brain barrier. It may also confer affinity for other receptor systems.

-

Aminomethyl Substitution: The placement of the amino group on a methyl substituent at the C2 position differentiates it from simpler GABA analogs and may alter its binding affinity and selectivity for various biological targets.

Potential Therapeutic and Research Applications (Hypothetical)

Given the current lack of specific research on 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, its potential applications are theoretical and extrapolated from the known activities of structurally related compounds.

Neurological Disorders

The primary hypothesis for the biological activity of this compound would be its interaction with the GABA system. Potential research avenues include its evaluation as:

-

A GABA Receptor Agonist or Antagonist: Direct interaction with GABA-A or GABA-B receptors could modulate neuronal inhibition.

-

A GABA Transporter (GAT) Inhibitor: Blocking the reuptake of GABA from the synaptic cleft would enhance GABAergic signaling.

-

An Inhibitor of GABA-Transaminase (GABA-T): Preventing the degradation of GABA would increase its concentration in the brain.

Other Potential Applications

The broader family of amino acid analogs with aryl substituents has been explored for a range of other biological activities, including as inhibitors of branched-chain amino acid aminotransferases (BCATs) for cancer therapy.[5][6]

Synthesis and Characterization: A Proposed Approach

While specific synthetic routes for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid are not detailed in the available literature, a general retrosynthetic analysis suggests plausible pathways. The synthesis of γ-amino acids and their analogs is a well-established field of organic chemistry.[4][7][8]

A potential synthetic workflow could involve:

-

Michael Addition: The conjugate addition of a nucleophile to an appropriately substituted α,β-unsaturated carbonyl compound.

-

Modification of Amino Acid Precursors: Starting from a natural α-amino acid and employing radical pathways to introduce functionality.[7]

-

Asymmetric Synthesis: Utilizing chiral auxiliaries or catalysts to achieve enantiomerically pure forms of the target molecule.[8]

Experimental Protocol: A Generalized Approach for the Synthesis of a γ-Amino Acid Analog

This protocol is a generalized representation and would require optimization for the specific synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

-

Starting Material Selection: Choose a suitable precursor, such as a derivative of 4-methoxyphenylalanine or a substituted acrylic acid.

-

Carbon-Carbon Bond Formation: Employ a key bond-forming reaction, such as a Michael addition or an aldol condensation, to construct the carbon skeleton.

-

Introduction of the Amino Group: This can be achieved through various methods, including the reduction of a nitro or cyano group, or through a Gabriel synthesis.

-

Purification: Utilize column chromatography to isolate the desired product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.[9]

-

Diagram: Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of a γ-amino acid analog.

Future Directions and Conclusion

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid represents an under-explored molecule with a chemical structure that suggests potential bioactivity, particularly within the central nervous system. The lack of published data presents a clear opportunity for novel research.

Future investigations should focus on:

-

Development of a robust and stereoselective synthetic route.

-

In vitro screening to determine its affinity for GABA receptors, transporters, and metabolic enzymes.

-

In vivo studies in animal models of neurological disorders to assess its therapeutic potential.

-

Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

References

- Li, X., He, J., Li, J., Zhou, M., Xu, J., Bai, J., ... & Zhang, G. (2022). Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Frontiers in Immunology, 13, 966911.

- Ferreira, P. M., & Afonso, C. A. (2008). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules, 13(4), 716–723.

- Corvo, M. C., & Pereira, M. M. A. (2007).

- Chen, J., Chen, J., & Zhu, S. (2021).

- Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 437.

- Ding, Y., Li, Y., Wen, A. (2024). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. scbt.com [scbt.com]

- 3. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]

- 4. An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

The landscape of chemical research is ever-expanding, with novel molecules offering new avenues for discovery. This guide focuses on 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a compound situated at the intersection of established chemical principles and nascent research applications. Publicly available experimental data on this specific molecule is limited, a common scenario for non-commercial research chemicals.

This document, therefore, adopts a dual approach. It rigorously presents the confirmed structural and identifying information while also providing expert-driven, scientifically-grounded predictions and hypothetical protocols based on analogous structures and foundational chemical theory. This methodology is designed to empower researchers by offering a robust framework for synthesis, characterization, and conceptual application, transforming a data-sparse compound into a molecule with a clear context and potential.

Molecular Identity and Structural Elucidation

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a substituted β-amino acid. Its structure incorporates a propionic acid backbone, a key feature in many biologically active molecules. The presence of a primary amine on the aminomethyl substituent and a methoxy-substituted phenyl ring provides specific steric and electronic properties that are critical to its function and reactivity.

Chemical Identifiers

A consolidated table of identifiers provides a foundational reference for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | (Predicted) |

| CAS Number | 682803-14-1 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][2] |

| Molecular Weight | 209.24 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)CC(CN)C(=O)O | (Predicted) |

Core Molecular Structure

The molecule's architecture is defined by a central propionic acid chain with substitutions at the C2 and C3 positions. The C2 position, being bonded to four different groups (a hydrogen, a carboxyl group, an aminomethyl group, and the C3-substituted benzyl group), is a chiral center. Therefore, the compound can exist as (R)- and (S)-enantiomers.

Caption: 2D structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Predicted Physicochemical Properties

In the absence of published experimental data, physicochemical properties can be predicted using computational models. These predictions are invaluable for designing experimental conditions, such as selecting appropriate solvent systems for synthesis and purification, or for anticipating the molecule's behavior in biological assays.

| Property | Predicted Value | Significance in Drug Development |

| pKa₁ (Carboxylic Acid) | ~4.5 | Influences solubility and ionization state at physiological pH. |

| pKa₂ (Amine) | ~9.8 | Affects ionization, receptor interaction, and membrane permeability. |

| logP (Octanol-Water) | ~1.2 | Indicates lipophilicity, impacting absorption and distribution. |

| Polar Surface Area | ~78 Ų | Relates to membrane permeability and blood-brain barrier penetration. |

Causality Behind Predictions:

-

The pKa of the carboxylic acid is expected to be in the typical range for propionic acids.

-

The pKa of the primary amino group is predicted to be similar to that of simple alkylamines.

-

The logP value is influenced by the lipophilic 4-methoxyphenyl group, balanced by the polar amino and carboxyl functionalities. This suggests moderate lipophilicity.

Potential Biological Context: A GABA Analogue Perspective

The structural backbone of the title compound, specifically the arrangement of the amino and carboxylic acid groups, bears a strong resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[3]

The GABAergic System

GABAergic signaling is crucial for preventing neuronal hyperexcitability. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. GABA analogues are a class of drugs designed to modulate this system.[3] They often work not by directly agonizing GABA receptors, but by other mechanisms such as inhibiting GABA transporters (GATs) or binding to auxiliary subunits of voltage-gated calcium channels.[3][4]

Caption: Simplified GABAergic neurotransmission pathway.

Role of the Aryl Moiety

Many successful GABA analogues, such as Baclofen and Pregabalin, incorporate lipophilic substituents to improve pharmacokinetic properties, particularly blood-brain barrier penetration.[5][6] The 4-methoxyphenyl group in the title compound serves this purpose, increasing lipophilicity compared to GABA itself.[5] The introduction of aromatic substituents can be a key strategy for designing GABA uptake inhibitors.[4] This structural feature suggests that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a prime candidate for investigation in neurological disease models where GABAergic modulation is a therapeutic goal.

Proposed Synthesis and Characterization

Retrosynthetic Analysis & Proposed Route

A practical approach involves the conjugate addition of a nitrogen-containing nucleophile to an appropriate α,β-unsaturated ester, followed by hydrolysis. This strategy is common for the synthesis of β-amino acids.

Caption: Proposed retrosynthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl (E)-3-(4-methoxyphenyl)acrylate

-

To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) and methyl acetate (3.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.

Step 2: Michael Addition of Nitromethane

-

Dissolve the methyl (E)-3-(4-methoxyphenyl)acrylate (1.0 eq) in nitromethane (5.0 eq).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) as a catalyst.

-

Stir the mixture at 40 °C for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the mixture with ethyl acetate and wash with 1M hydrochloric acid (HCl) and then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the nitro adduct, methyl 3-(4-methoxyphenyl)-2-(nitromethyl)propanoate.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitro adduct (1.0 eq) in methanol.

-

Add Raney Nickel (approx. 10% w/w) under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas (H₂, 50 psi) and stir vigorously at room temperature for 12 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude amino ester.

Step 4: Hydrolysis of the Ester

-

Dissolve the crude amino ester in a mixture of methanol and water (1:1).

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Neutralize the reaction mixture to pH ~7 with 1M HCl.

-

The product may precipitate. If so, collect by filtration. If not, concentrate the solution and purify the resulting solid by recrystallization to yield the final product, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Recommended Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is essential. The following is a guide to the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets in the δ 6.8-7.2 ppm range, characteristic of a para-substituted benzene ring.

-

Methoxy Protons: A sharp singlet at ~δ 3.8 ppm (3H).

-

Aliphatic Protons: A series of multiplets between δ 2.5-3.2 ppm corresponding to the -CH₂-CH-CH₂- backbone.

-

Exchangeable Protons: Broad signals for the -NH₂ and -COOH protons, which can be confirmed by D₂O exchange.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the δ 175-180 ppm region.

-

Aromatic Carbons: Signals between δ 114-160 ppm, including the methoxy-bearing carbon at the higher end of this range.

-

Aliphatic Carbons: Signals in the δ 30-55 ppm range.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid.

-

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ from the primary amine.

-

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl.

-

C-O Stretch: Absorptions in the 1250-1300 cm⁻¹ region for the aryl ether and carboxylic acid C-O bonds.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺ at m/z 210.11. High-resolution mass spectrometry should confirm the elemental composition C₁₁H₁₅NO₃.

Conclusion and Future Directions

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid represents a molecule of significant interest for researchers in medicinal chemistry and neuroscience. Its structural similarity to GABA, combined with a lipophilic aryl moiety, makes it a compelling candidate for investigation as a modulator of the central nervous system. This guide provides a comprehensive theoretical framework, from synthesis to biological context, to serve as a launchpad for further experimental validation and exploration of its therapeutic potential.

References

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Available at: [Link][3]

-

Szymańska, E. et al. (2016). Lipophilic aromatic GABA uptake inhibitors. ResearchGate. Available at: [Link][4]

-

García-Laorden, I. et al. (2017). Novel-Substituted Heterocyclic GABA Analogues. PubMed Central. Available at: [Link][5]

-

Petrov, V. I. et al. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PubMed Central. Available at: [Link][6]

-

Jida, M. M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. Available at: [Link][7]

-

Bálint, J. et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. ResearchGate. Available at: [Link][8]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. scbt.com [scbt.com]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. mmsl.cz [mmsl.cz]

1H NMR spectrum of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Introduction: Structural Elucidation in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For complex molecules such as 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a derivative with potential applications stemming from its amino acid and substituted phenylpropionic acid moieties, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique for structural verification.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering not just a prediction of the spectrum but a rationale grounded in fundamental principles of chemical environment, stereochemistry, and spin-spin coupling. Our focus is on the causality behind the spectral features, providing researchers with the tools to interpret and validate their own experimental data.

Molecular Structure and Proton Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique proton environments. The structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid contains a chiral center at the C2 position. This feature is of critical importance as it renders the geminal protons on adjacent methylene groups (the benzylic CH₂ and the aminomethyl CH₂) chemically non-equivalent, a phenomenon known as diastereotopicity.[3][4]

Figure 1: Molecular structure and proton designations for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

We can classify the non-exchangeable protons into six distinct magnetic environments, with the labile amine and acid protons adding two more:

-

Aromatic Protons (Hₑ, Hբ): A para-substituted benzene ring creating an AA'BB' system.

-

Methoxy Protons (H₉): A methyl group attached to an oxygen atom.

-

Benzylic Protons (H꜀, Hₔ): A CH₂ group adjacent to the aromatic ring and the chiral center.

-

Methine Proton (Hₐ): The single proton on the chiral C2 carbon.

-

Aminomethyl Protons (Hₕ, Hᵢ): A CH₂ group adjacent to the amino group and the chiral center.

-

Labile Protons (Hₐ, Hⱼ): The carboxylic acid and amine protons, which may exchange with the solvent.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift (δ) of a proton is determined by its local electronic environment; electronegative atoms and unsaturated groups deshield protons, shifting them to a higher ppm value (downfield).[5][6] Spin-spin coupling, mediated through chemical bonds, splits signals into multiplets according to the n+1 rule, where 'n' is the number of neighboring non-equivalent protons.[7]

| Proton(s) | Designation | Predicted δ (ppm) | Predicted Multiplicity | Coupling To | Rationale |

| Carboxylic Acid | Hₐ | > 10 | Broad Singlet (br s) | - | Highly deshielded acidic proton; often broad due to hydrogen bonding and chemical exchange.[8][9] |

| Aromatic | Hբ | ~7.15 | Doublet (d) | Hₑ | Protons ortho to the CH₂ group, deshielded by the aromatic ring current. |

| Aromatic | Hₑ | ~6.85 | Doublet (d) | Hբ | Protons ortho to the electron-donating -OCH₃ group, shielded relative to Hբ.[10] |

| Methoxy | H₉ | ~3.78 | Singlet (s) | - | Characteristic shift for an aryl methoxy group; no adjacent protons to couple with.[11][12] |

| Aminomethyl | Hₕ, Hᵢ | 3.0 - 3.5 | 2 x Doublet of Doublets (dd) | Hₐ, Hᵢ/Hₕ (geminal) | Diastereotopic protons deshielded by the adjacent nitrogen. Each couples to the C2 proton and their geminal partner.[3][4] |

| Methine | Hₐ | 2.8 - 3.2 | Multiplet (m) | H꜀, Hₔ, Hₕ, Hᵢ | Located at the chiral center, this proton is coupled to four neighboring protons, resulting in a complex multiplet. |

| Benzylic | H꜀, Hₔ | 2.6 - 2.9 | 2 x Doublet of Doublets (dd) | Hₐ, Hₔ/H꜀ (geminal) | Diastereotopic benzylic protons. Each couples to the C2 proton and their geminal partner.[3][11] |

| Amine | Hⱼ | 1 - 5 | Broad Singlet (br s) | - | Labile protons with a chemical shift and peak shape highly dependent on solvent, pH, and concentration.[13] |

Table 1: Predicted ¹H NMR Spectral Parameters for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Causality Behind Key Spectral Features:

-

The AA'BB' System: The protons on the para-substituted ring (Hₑ and Hբ) are chemically non-equivalent. Hₑ protons are ortho to the electron-donating methoxy group and are thus more shielded (lower ppm) than the Hբ protons. They couple to each other, resulting in two distinct doublets.[10]

-

The Impact of Chirality: The C2 chiral center is the most influential feature of this spectrum. It creates a chiral environment that makes the two protons on the adjacent C3 methylene group (H꜀, Hₔ) and the two protons on the aminomethyl group (Hₕ, Hᵢ) diastereotopic.[3][4] This has two major consequences:

-

Distinct Chemical Shifts: Diastereotopic protons reside in different chemical environments and will have unique chemical shifts. We therefore expect four separate signals for these four methylene protons.

-

Geminal Coupling: These non-equivalent geminal protons will couple to each other, in addition to coupling with the methine proton (Hₐ). This leads to more complex splitting patterns, typically a doublet of doublets (dd) for each proton.

-

-

Solvent Effects: The chemical shifts of the labile COOH and NH₂ protons are highly sensitive to the choice of solvent due to variations in hydrogen bonding and proton exchange rates.[14][15][16] In a protic solvent like D₂O, these protons will exchange with deuterium and their signals will disappear, a useful technique for confirming their assignment. In an aprotic solvent like DMSO-d₆, they are typically observed as broad singlets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the title compound. The choice of mass is a balance between achieving good signal-to-noise and avoiding solubility issues.

-

Select an appropriate deuterated solvent. DMSO-d₆ is often a good choice as it solubilizes many polar organic molecules and allows for the observation of exchangeable protons. For confirming assignments via proton exchange, D₂O can be used.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer frequency to the deuterium signal of the solvent. This step ensures the stability of the magnetic field during acquisition.

-

Shim the magnetic field. This is an automated or manual process that adjusts currents in the shim coils to maximize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 14 ppm).

-

Define the number of scans. A higher number of scans increases the signal-to-noise ratio, which is crucial for seeing complex multiplets or analyzing dilute samples.

-

Set a relaxation delay (D1) of 1-5 seconds to allow protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

-

Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

-

-

Data Processing and Interpretation:

-

Apply a Fourier Transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

-

Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak. The ratio of these integrals should correspond to the ratio of protons in each unique environment.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to its corresponding protons in the molecule, cross-referencing with the predictions in Table 1.

-

Conclusion

The ¹H NMR spectrum of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is rich with structural information. A complete interpretation relies not only on recognizing the characteristic chemical shifts of the methoxyphenyl and propionic acid fragments but also on a deep understanding of the stereochemical consequences of its chiral center. The resulting diastereotopicity of the methylene protons serves as a definitive spectroscopic signature. By following a robust experimental protocol and applying the fundamental principles outlined in this guide, researchers and drug development professionals can confidently use ¹H NMR to verify the structure and purity of this compound, ensuring the integrity of their scientific endeavors.

References

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 proton NMR spectrum of propanoic acid (propionic acid). Retrieved from [Link]

-

University of California, Davis. (n.d.). Proton NMR Chemical Shift Tables. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

-

Stewart, S. M. (2021). NMR and Chiral Molecules. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

-

ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved from [Link]

-

ACS Publications. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Reddit. (2024). [1H NMR] My teacher said that these 2 protons are not equivalent, but how?. Retrieved from [Link]

-

PubMed. (2004). Protein chemical shifts arising from alpha-helices and beta-sheets depend on solvent exposure. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... Retrieved from [Link]

-

ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]

-

University of Illinois. (n.d.). Chemical Shifts in Amino Acids, Peptides, and Proteins. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Propionic acid(79-09-4) 1H NMR [m.chemicalbook.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 12. acdlabs.com [acdlabs.com]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. thieme-connect.de [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chiral Synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid

Abstract

This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a valuable chiral γ-amino acid (GABA) analogue. As the biological activity of such molecules is often confined to a single enantiomer, stereocontrolled synthesis is of paramount importance in drug discovery and development.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of field-proven synthetic routes. We will dissect the causality behind key experimental choices, present detailed protocols, and compare methodologies to guide the rational design of efficient and scalable syntheses. The core focus will be on asymmetric organocatalysis and chiral auxiliary-mediated approaches, which represent robust and widely adopted strategies for establishing the critical C2 stereocenter.

Introduction: The Significance of Chiral GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] Consequently, structural analogues of GABA are of significant interest in medicinal chemistry, leading to the development of blockbuster drugs such as Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and Baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid).[1][2] These molecules find applications as anticonvulsants, analgesics, and muscle relaxants.[1][3]

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid belongs to this important class of compounds. The key structural feature is a stereogenic center at the C2 position, adjacent to the carboxylic acid. The specific spatial arrangement of the aminomethyl and arylpropyl substituents dictates the molecule's interaction with biological targets. Therefore, accessing enantiomerically pure forms of this compound is not merely an academic exercise but a prerequisite for its pharmacological evaluation and potential therapeutic application. This guide focuses on the strategic synthesis of this specific chiral architecture.

Core Synthetic Strategies & Retrosynthetic Analysis

The central challenge lies in the stereoselective construction of the C-C or C-N bond that defines the chiral center at C2. Two dominant and highly effective strategies emerge from the literature for analogous structures: Asymmetric Michael Addition and Chiral Auxiliary-Mediated Alkylation.

Retrosynthetic Logic:

A logical retrosynthetic disconnection of the target molecule points towards a Michael acceptor and a malonate-type pronucleophile. This disconnection is particularly powerful as it allows for the use of well-established organocatalytic methods to control the stereochemistry of the crucial C-C bond formation.

Caption: Retrosynthetic analysis via an asymmetric Michael addition pathway.

Route A: Organocatalytic Asymmetric Michael Addition

This is arguably one of the most elegant and efficient methods for setting the desired stereocenter. The strategy relies on the conjugate addition of a pronucleophile, such as diethyl malonate, to a prochiral nitroalkene. The reaction is catalyzed by a small chiral organic molecule, typically a bifunctional catalyst that activates both reaction partners simultaneously.[4][5]

Causality and Mechanistic Insight:

The success of this approach hinges on the use of a bifunctional catalyst, such as a cinchona alkaloid-derived thiourea. This catalyst operates through a dual-activation mechanism:

-

Nucleophile Activation: The basic tertiary amine moiety of the catalyst (e.g., the quinuclidine nitrogen) deprotonates the diethyl malonate, forming a chiral ion pair.

-

Electrophile Activation: The thiourea moiety activates the nitroalkene via double hydrogen bonding to the nitro group. This lowers the LUMO of the Michael acceptor and holds it in a fixed orientation.

This dual activation within the catalyst's chiral pocket ensures that the nucleophile attacks the si- or re-face of the nitroalkene preferentially, leading to a high degree of enantioselectivity.

Experimental Workflow

Caption: Workflow for the Asymmetric Michael Addition route.

Protocol: Key Step - Asymmetric Michael Addition

This protocol is a representative example based on established methodologies for similar transformations and should be adapted and optimized.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst (e.g., Takemoto catalyst, 1-5 mol%).

-

Reagent Addition: Add the solvent (e.g., toluene or CH₂Cl₂, 0.1-0.5 M). Add 1-(4-methoxyphenyl)-2-nitroethene (1.0 equiv).

-

Nucleophile Addition: Add diethyl malonate (1.2-1.5 equiv) to the solution.

-

Reaction: Stir the mixture at the specified temperature (ranging from -20 °C to room temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 24-72 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched diethyl 2-(1-(4-methoxyphenyl)-2-nitroethyl)malonate.

-

Characterization: The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Route B: Chiral Auxiliary-Mediated Synthesis

This classic and robust strategy utilizes a covalently bonded chiral molecule—an auxiliary—to direct the stereochemical outcome of a reaction on a prochiral substrate.[6] The Evans oxazolidinone auxiliaries are particularly effective for stereoselective alkylations of carboxylic acid derivatives.

Causality and Mechanistic Insight:

The principle relies on diastereoselective control. The chiral auxiliary is first acylated with 3-(4-methoxyphenyl)propionic acid. The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the corresponding enolate. When the enolate is formed and subsequently reacts with an electrophile, the electrophile is forced to approach from the less sterically hindered face, resulting in a high degree of diastereoselectivity. The auxiliary is then cleaved under mild conditions to reveal the chiral product.

Experimental Workflow

Caption: Workflow for the Chiral Auxiliary-Mediated route.

Protocol: Key Step - Diastereoselective Alkylation

This protocol is a representative example based on established methodologies and requires careful execution due to the use of strong bases and low temperatures.

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05-1.1 equiv) dropwise. Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation: In a separate flask, prepare a solution of the electrophile (e.g., benzyl bromomethyl ether, 1.2-1.5 equiv) in anhydrous THF. Add this solution dropwise to the cold enolate solution.

-

Reaction: Stir the reaction mixture at -78 °C, allowing it to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) over several hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis or HPLC.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Asymmetric Michael Addition | Route B: Chiral Auxiliary |

| Stereocontrol | Enantioselective | Diastereoselective |

| Key Reagent | Chiral Organocatalyst (sub-stoichiometric) | Chiral Auxiliary (stoichiometric) |

| Atom Economy | Generally higher | Lower due to stoichiometric auxiliary |

| Scalability | Good; catalyst loading can be optimized. | Can be challenging due to chromatography. |

| Typical e.e./d.r. | >90% e.e. is common | >95% d.r. is common |

| Pros | Catalytic, high atom economy. | Highly reliable, predictable outcome. |

| Cons | Catalyst development may be needed. | Requires extra steps for auxiliary attachment/removal. |

Conclusion

The chiral synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid can be effectively achieved through several modern synthetic strategies. The Asymmetric Michael Addition route, employing bifunctional organocatalysts, stands out for its elegance, efficiency, and atom economy, making it an attractive option for both academic and industrial settings. The Chiral Auxiliary approach, while less atom-economical, remains a highly reliable and predictable method for securing the desired stereochemistry, providing a robust alternative. The choice between these routes will ultimately depend on project-specific factors, including scale, cost of reagents, and available expertise. Both pathways offer validated and trustworthy methods for accessing this valuable enantiopure GABA analogue for further research and development.

References

-

Organic Syntheses Procedure, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

-

Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. International Journal of Chemical Sciences, 16(1), 246. Available at: [Link]

-

Han, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3587. Available at: [Link]

- CN103833562A - Preparation method for asymmetric synthesis of pregabalin. Google Patents.

-

Wang, Z., et al. (2021). Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry. Available at: [Link]

-

Reddy, L., et al. (2007). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Arkivoc, 2007(15), 149-158. Available at: [Link]

-

Porta, R., et al. (2015). Enantioselective Organocatalysis in Microreactors: Continuous Flow Synthesis of a (S)-Pregabalin Precursor and (S)-Warfarin. Symmetry, 7(3), 1275-1288. Available at: [Link]

-

Reyes, E., et al. (2016). The Catalytic, Enantioselective Michael Reaction. In Comprehensive Enantioselective Organocatalysis. Wiley-VCH. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. CN103833562A - Preparation method for asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

An In-depth Technical Guide on the Biological Activity of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Executive Summary

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a synthetic amino acid derivative with potential therapeutic applications stemming from its structural similarity to endogenous signaling molecules. This guide provides a comprehensive overview of its known and hypothesized biological activities, targeting researchers, scientists, and professionals in drug development. While publicly available data on this specific compound is limited, this paper synthesizes existing information and proposes avenues for future research. The primary reported activity is the inhibition of amyloid fibril formation, suggesting a role in managing conditions like rheumatoid arthritis. Furthermore, its structure as a β-amino acid derivative points towards a potential interaction with the GABAergic system, a hypothesis explored herein. This guide details proposed mechanisms of action, outlines experimental protocols for validation, and discusses potential therapeutic applications.

Introduction: Chemical and Structural Profile

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a derivative of the amino acid phenylalanine.[1] Its chemical structure is characterized by a propionic acid backbone with an aminomethyl group at the second carbon and a 4-methoxyphenyl group at the third carbon.

| Property | Value | Source |

| Molecular Formula | C11H15NO3 | [2] |

| Molecular Weight | 209.24 g/mol | [2] |

| CAS Number | 682803-14-1 | [2] |

The presence of the aminomethyl group and the phenyl ring with a methoxy substitution are key determinants of its potential biological interactions. The compound is typically available for research purposes and is not intended for diagnostic or therapeutic use without further investigation.[2]

Reported Biological Activity: Inhibition of Amyloid Fibril Formation

The primary documented is its ability to inhibit the formation of amyloid fibrils.[1] This property suggests its potential as a therapeutic agent for amyloid-related diseases, such as rheumatoid arthritis.[1]

Mechanism of Amyloid Fibril Inhibition

Amyloid fibrils are insoluble protein aggregates that are a hallmark of several chronic diseases. The proposed mechanism by which 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid inhibits their formation involves its binding to the N-terminal region of susceptible proteins.[1] Specifically, it is thought to interact with two adjacent hydrophobic residues, preventing the protein from aggregating into the characteristic β-sheet structure of amyloid fibrils.[1] Crystallographic studies have indicated a specific binding site for the compound, which is stabilized by hydrogen bonding with water molecules and is located near a salt bridge between two amino acids.[1]

Caption: Proposed mechanism of amyloid fibril inhibition.

Proposed Mechanism of Action: A Potential GABA Analogue

The structural features of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, particularly the presence of a γ-aminobutyric acid (GABA)-like moiety, suggest that it may act as a GABA analogue. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its deficiency is implicated in various neurological and psychiatric disorders.[3] GABA analogues are designed to modulate the GABAergic system and have shown therapeutic potential.[3]

Rationale for GABAergic Activity

The core structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid contains a flexible amino acid backbone that could allow it to adopt a conformation recognized by GABA receptors or transporters. The methoxyphenyl group could influence its binding affinity and selectivity for different subtypes of GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs).[4][5]

Caption: Hypothesized interaction with the GABAergic synapse.

Proposed Experimental Workflows for Validation

To substantiate the hypothesized biological activities of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a series of in vitro and in vivo experiments are necessary.

Amyloid Fibril Inhibition Assays

A step-by-step protocol to assess the anti-amyloidogenic properties of the compound:

-

Protein Preparation: Isolate and purify the amyloidogenic protein of interest (e.g., amyloid-beta for Alzheimer's disease, or serum amyloid A for rheumatoid arthritis).

-

Aggregation Assay: Induce protein aggregation in the presence and absence of varying concentrations of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

-

Thioflavin T (ThT) Fluorescence Assay: Monitor the kinetics of fibril formation using ThT, a dye that fluoresces upon binding to amyloid fibrils. A decrease in fluorescence intensity in the presence of the compound would indicate inhibition.

-

Electron Microscopy: Visualize the morphology of the protein aggregates formed in the presence and absence of the compound to confirm the inhibition of fibril formation.

Caption: Workflow for amyloid fibril inhibition assay.

GABA Receptor Binding and Functional Assays

To investigate the potential GABAergic activity, the following experimental workflow is proposed:

-

Radioligand Binding Assays: Determine the binding affinity of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid to GABA-A and GABA-B receptors using radiolabeled ligands (e.g., [3H]muscimol for GABA-A, [3H]baclofen for GABA-B).

-

Electrophysiology (Patch-Clamp): In cultured neurons or cells expressing recombinant GABA receptors, measure changes in ion channel currents in response to the application of the compound to determine if it acts as an agonist, antagonist, or allosteric modulator.

-

GABA Uptake Assay: In synaptosomes or cells expressing GABA transporters, measure the uptake of radiolabeled GABA in the presence of the compound to assess its potential as a GAT inhibitor.

Potential Therapeutic Applications and Future Research

Based on its known and hypothesized biological activities, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid could have therapeutic potential in:

-

Rheumatoid Arthritis and other Amyloid-related Diseases: By inhibiting amyloid fibril formation.

-

Neurological and Psychiatric Disorders: If it proves to be a modulator of the GABAergic system, it could be explored for conditions like epilepsy, anxiety, and neuropathic pain.[3][5]

Future research should focus on a more detailed characterization of its mechanism of action, including its specificity and potency. In vivo studies in animal models of relevant diseases will be crucial to evaluate its therapeutic efficacy and safety profile.

Conclusion

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a compound with intriguing, yet underexplored, biological activities. Its reported ability to inhibit amyloid fibril formation presents a tangible therapeutic avenue for amyloid-related diseases. The hypothesized interaction with the GABAergic system, based on its chemical structure, opens up a new line of investigation into its potential as a neuroactive agent. The experimental workflows outlined in this guide provide a roadmap for researchers to further elucidate the biological profile of this promising molecule.

References

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Available from: [Link]

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]

- Google Patents. PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.

-

PubMed. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Available from: [Link]

-

ResearchGate. (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

ResearchGate. (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available from: [Link]

-

PubMed Central. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available from: [Link]

- Google Patents. Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.

-

PubMed Central. GABAA Receptor: Positive and Negative Allosteric Modulators. Available from: [Link]

-

ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Available from: [Link]

-

PubMed. A role of GABA analogues in the treatment of neurological diseases. Available from: [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

PubMed. Agonists of the γ-aminobutyric Acid Type B (GABA B ) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. Available from: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

-

PubMed Central. Rational approaches for the design of various GABA modulators and their clinical progression. Available from: [Link]

Sources

- 1. Sem resultados para a pesquisa "3D-HCB80314" | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]